molecular formula C20H24N2O4S2 B6492709 6-methyl-2-[3-(propane-2-sulfonyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 919862-93-4

6-methyl-2-[3-(propane-2-sulfonyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B6492709
CAS No.: 919862-93-4
M. Wt: 420.5 g/mol
InChI Key: BIZSNYOHKDORHW-UHFFFAOYSA-N
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Description

Its core structure includes a tetrahydrobenzothiophene ring substituted at positions 2 and 3 with a benzamido group (modified by a propane-2-sulfonyl moiety) and a carboxamide, respectively. The 6-methyl group contributes to steric and electronic modulation, while the propane-2-sulfonyl substituent enhances polarity and hydrogen-bonding capacity .

Properties

IUPAC Name

6-methyl-2-[(3-propan-2-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-11(2)28(25,26)14-6-4-5-13(10-14)19(24)22-20-17(18(21)23)15-8-7-12(3)9-16(15)27-20/h4-6,10-12H,7-9H2,1-3H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZSNYOHKDORHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-2-[3-(propane-2-sulfonyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (referred to as compound A) is a synthetic derivative belonging to the class of benzothiophene compounds. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of compound A is C20H23NO5S2C_{20}H_{23}NO_5S_2. Its structure features a benzothiophene core with various substituents that may influence its biological activity. The presence of the sulfonyl group and amide functionalities are critical for its interaction with biological targets.

Biological Activity Overview

Compound A has been investigated for its potential therapeutic effects across several biological systems. Key areas of focus include:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory enzymes such as 5-lipoxygenase (LO) and cyclooxygenase (COX) . This suggests that compound A may also possess anti-inflammatory properties.
  • Antimicrobial Properties : Research on related benzothiophene derivatives indicates moderate to potent antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . This property may be attributed to the electron-withdrawing groups in the structure enhancing the compound's reactivity towards bacterial targets.
  • Antioxidant Activity : The antioxidant potential of benzothiophene derivatives has been assessed through various assays. Compounds similar to A have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

The biological mechanisms underlying the activity of compound A involve several pathways:

  • Inhibition of Enzymatic Activity : The inhibition of 5-lipoxygenase and COX enzymes can lead to reduced production of inflammatory mediators such as leukotrienes and prostaglandins, which are implicated in various inflammatory conditions .
  • Disruption of Bacterial Cell Walls : The antimicrobial effects may stem from the ability of compound A to penetrate bacterial membranes and disrupt cell wall synthesis, leading to cell lysis .
  • Antioxidant Mechanisms : The ability to neutralize reactive oxygen species (ROS) can protect cells from oxidative damage, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to A:

  • Study 1 : A derivative with a similar benzothiophene core showed significant inhibition of 5-lipoxygenase with an IC50 value in the sub-micromolar range. This suggests that compound A could be developed as a therapeutic agent for inflammatory diseases .
  • Study 2 : In vitro tests demonstrated that another related compound exhibited potent antimicrobial activity against E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Such findings highlight the potential for compound A in treating bacterial infections .

Data Table

The following table summarizes key findings related to the biological activities of compound A and its analogs:

Activity TypeCompound TestedIC50/MIC ValuesReference
Anti-inflammatoryBenzothiophene Derivative<0.5 µM (5-LO)
AntimicrobialBenzothiophene Derivative50 mg/ml (S. aureus)
AntioxidantBenzothiophene DerivativeEffective in DPPH assay

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The following table highlights critical structural differences between the target compound and two analogs ():

Compound Name Substituent at Position 2 Substituent at Position 6 Carboxamide Group (Position 3) Molecular Formula Molar Mass (g/mol)
Target Compound 3-(propane-2-sulfonyl)benzamido Methyl -CONH2 C20H23N3O4S2 433.5
6-Methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (4-Methylpiperazinyl)acetyl Methyl -CONHPh (N-phenyl) C23H29N5O2S 439.6
2-[(3-Chloropropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3-Chloropropanoyl Ethyl -CONH2 C14H19ClN2O2S 314.8

Functional Implications

Electron-Withdrawing vs. Electron-Donating Groups
  • The propane-2-sulfonyl group in the target compound is strongly electron-withdrawing, enhancing stability and polar interactions. This contrasts with the 3-chloropropanoyl group (), which is less electron-withdrawing and more prone to hydrolysis due to the labile chlorine atom .
Hydrogen-Bonding and Molecular Recognition
  • The sulfonyl group in the target compound acts as a hydrogen-bond acceptor, facilitating stronger interactions with target proteins compared to the acetyl or chloropropanoyl groups .
  • The N-phenyl substitution in ’s compound increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Steric and Conformational Effects
  • Crystallographic tools like SHELX and ORTEP-3 () have been critical in resolving such conformational differences in related compounds .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The piperazinyl derivative () balances solubility and lipophilicity, making it more suitable for oral administration .

Metabolic Stability

  • Sulfonyl groups are generally resistant to metabolic degradation compared to esters or chlorides (e.g., ’s chloropropanoyl group), suggesting superior metabolic stability for the target compound .

Structure-Activity Relationships (SAR)

  • emphasizes the importance of optimizing substituents on the tetrahydrobenzothiophene scaffold for biological activity. The propane-2-sulfonyl group in the target compound may enhance target binding affinity compared to simpler acyl groups .

Research and Development Context

  • Synthesis and Analysis : Methods described in for azomethine derivatives highlight the need for precise synthetic routes to introduce complex substituents like propane-2-sulfonyl .
  • Crystallography : Tools like SHELXL () and WinGX () are essential for confirming molecular conformations and intermolecular interactions in these compounds .

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